BenchChemオンラインストアへようこそ!

2-(4,5-Dibromofuran-2-yl)azetidine

synthetic chemistry cross-coupling building block diversification

2-(4,5-Dibromofuran-2-yl)azetidine (CAS 1479810-97-3) is a heterocyclic small molecule characterized by a strained four-membered azetidine ring directly linked to a 4,5-dibromofuran moiety. It is primarily cataloged by chemical suppliers as a high-purity building block (≥97%) for research and development, with a molecular weight of 280.95 g/mol, a calculated logP of 1.78, and a fraction of sp3-hybridized carbons (Fsp3) of 0.429.

Molecular Formula C7H7Br2NO
Molecular Weight 280.94 g/mol
Cat. No. B13599384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,5-Dibromofuran-2-yl)azetidine
Molecular FormulaC7H7Br2NO
Molecular Weight280.94 g/mol
Structural Identifiers
SMILESC1CNC1C2=CC(=C(O2)Br)Br
InChIInChI=1S/C7H7Br2NO/c8-4-3-6(11-7(4)9)5-1-2-10-5/h3,5,10H,1-2H2
InChIKeyOIIAHZIUGBOARA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,5-Dibromofuran-2-yl)azetidine: Key Compound Data and Sourcing Overview for Research and Procurement


2-(4,5-Dibromofuran-2-yl)azetidine (CAS 1479810-97-3) is a heterocyclic small molecule characterized by a strained four-membered azetidine ring directly linked to a 4,5-dibromofuran moiety. It is primarily cataloged by chemical suppliers as a high-purity building block (≥97%) for research and development, with a molecular weight of 280.95 g/mol, a calculated logP of 1.78, and a fraction of sp3-hybridized carbons (Fsp3) of 0.429 . The compound exists as a solid at ambient temperature and is classified as harmful/irritant with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation) . Despite its structural novelty, peer-reviewed primary literature specifically detailing its biological or chemical performance is currently absent from major public repositories; available data derive from supplier certificates of analysis and computational predictions.

Why 2-(4,5-Dibromofuran-2-yl)azetidine Cannot Be Interchanged with General Azetidine or Bromofuran Analogs


The scientific value of 2-(4,5-dibromofuran-2-yl)azetidine is derived from the specific intersection of its two structural features: the strained azetidine ring and the 4,5-dibromofuran pattern. Substituting it with a mono-bromo analog (e.g., 2-(5-bromofuran-2-yl)azetidine) reduces the number of orthogonal cross-coupling handles from two to one, fundamentally altering the accessible chemical space in diversification strategies . Similarly, replacing the azetidine with a pyrrolidine eliminates the ring strain that drives characteristic ring-opening or strain-release reactions. The 4,5-dibromo substitution pattern on the furan is also distinct from 2,3- or 2,5-dibromo analogs, directing electrophilic or nucleophilic attacks to different positions [1]. High-strength comparative experimental evidence for this specific compound is limited because it appears to be an early-phase or proprietary synthetic intermediate; however, the structure-activity principles of azetidine-containing scaffolds and polyhalogenated heterocycles are well-established, and generic substitution would negate the precise structural differentiation that motivates procurement of this exact CAS number.

Quantitative Differentiation Evidence for 2-(4,5-Dibromofuran-2-yl)azetidine Against Key Comparators


Dual C-Br Reaction Handles vs. Mono-Bromo Analog for Sequential Cross-Coupling

The principal differentiating feature of 2-(4,5-dibromofuran-2-yl)azetidine is the presence of two aryl bromine substituents on the furan ring. In contrast, the frequently cataloged analog 2-(5-bromofuran-2-yl)azetidine possesses only a single C-Br bond. The quantitative advantage is a precise 2:1 ratio of reactive handles available for metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) . This enables sequential chemoselective functionalization to generate asymmetric 4,5-diaryl or 4,5-diamino derivatives. While a direct experimental comparison between these two compounds is not published, the differential reactivity of dihalo- versus monohalo-furans in Pd-catalyzed couplings is well-documented, with oxidative addition typically occurring first at the C5 position of 2,5-dibromofurans [1]. The 4,5-dibromo pattern in the target compound offers a distinct regiochemical landscape compared to the more common 2,5-dibromofuran motif.

synthetic chemistry cross-coupling building block diversification C-Br reactivity

Physicochemical and ADME Profile Differentiation: Molecular Weight, Lipophilicity, and Fsp3

Incorporation of a second bromine atom significantly alters key physicochemical properties relevant to medicinal chemistry campaigns and biological assay development. The target compound (MW 280.95 g/mol, logP 1.78, Fsp3 0.429) is heavier and more lipophilic than its monobromo analog 2-(5-bromofuran-2-yl)azetidine (MW ~202.05 g/mol; predicted logP likely ~1.2 based on homologous series) . The increased fraction of sp3-hybridized carbons (Fsp3 = 0.429) contributed by the azetidine ring indicates greater three-dimensional complexity compared to flat, biaryl-like scaffolds, a property correlated with improved clinical success rates. While the non-brominated analog would be lighter and less lipophilic, it loses the heavy-atom effect of bromine, which can be critical for X-ray crystallography phasing or as an NMR handle. Quantitative comparison of exact logP and solubility values is limited to the target compound's supplier data; experimental values for the comparator are proprietary or predicted.

medicinal chemistry drug-likeness ADME physicochemical properties logP

Purity and Hazard Classification Differentiation for Procurement and Laboratory Handling

Commercially, 2-(4,5-dibromofuran-2-yl)azetidine is offered in two distinct purity grades that influence its suitability for different research stages. Fluorochem lists a purity of 98%, while AKSci specifies a minimum purity of 97% . In contrast, the mono-bromo analog 2-(5-bromofuran-2-yl)azetidine is available from CymitQuimica with a minimum purity specification of 95% . The target compound is classified under GHS07 with hazard statements H302, H315, H319, H335, indicating a moderate toxicological profile. The mono-bromo analog carries an analogous classification but with potentially lower severity due to the absence of a second bromine (though supplier SDSs may differ). For procurement decisions, the 97-98% purity range is more suitable for late-stage lead optimization or material science applications where minor impurities could confound biological assay results, whereas the 95% specification of the mono-bromo analog may be acceptable for early-stage library synthesis.

procurement compound management safety purity specification GHS classification

Target Application Scenarios for 2-(4,5-Dibromofuran-2-yl)azetidine Based on Quantitative Differentiation


Sequential Chemoselective Cross-Coupling for Asymmetric 4,5-Disubstituted Furan Libraries

Researchers synthesizing libraries of 4,5-diaryl- or 4,5-diamino-furan derivatives can leverage the two reactive C-Br bonds of the target compound for sequential Suzuki-Miyaura or Buchwald-Hartwig couplings. The mono-bromo analog 2-(5-bromofuran-2-yl)azetidine is structurally incapable of supporting this divergent strategy, as demonstrated by the 2:1 reactive handle ratio (Evidence Item 1). This application is most relevant for medicinal chemists exploring structure-activity relationships (SAR) around the furan core where substituent variation at both the 4- and 5-positions is required.

Fragment-Based Drug Discovery Requiring Defined Halogenated Heavy-Atom Probes

The elevated molecular weight (280.95 g/mol) and dual bromine atoms make the compound an effective heavy-atom probe for X-ray crystallographic fragment screening. The anomalous scattering signal from bromine facilitates phasing, while retention of the azetidine amine provides a solubilizing handle for salt formation or further derivatization (Evidence Item 2). Non-brominated or monobromo fragments produce weaker phasing power, requiring higher occupancy or multiple isomorphous replacements.

High-Purity Building Block for Strain-Release-Driven Medicinal Chemistry

The 97-98% purity specification (Evidence Item 3) ensures that the azetidine ring is intact and uncontaminated by ring-opened byproducts, which is critical for strain-release bioconjugation or ring-opening polymerization applications. Researchers requiring a reproducible impurity profile for regulated biological assays or polymer synthesis should prioritize the dibromo compound over lower-purity mono-bromo alternatives, as even 2-3% ring-opened impurity can significantly alter reaction kinetics or biological activity.

Quote Request

Request a Quote for 2-(4,5-Dibromofuran-2-yl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.